1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)

Vue d'ensemble

Description

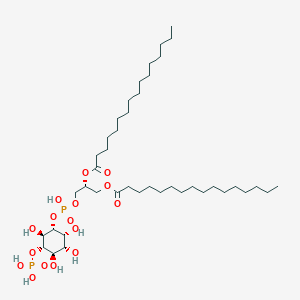

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is a phosphatidylinositol phosphate, a type of phospholipid that plays a crucial role in cellular signaling and membrane dynamics. This compound is characterized by its structure, which includes two palmitic acid chains esterified to the glycerol backbone, a phosphate group, and an inositol ring with a phosphate group at the 5-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the glycerol backbone and the attachment of the inositol ring. The reaction conditions often require the use of catalysts and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of biotechnological methods, such as enzymatic synthesis, may also be explored to enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) can undergo various chemical reactions, including:

Oxidation: The inositol ring and fatty acid chains can be oxidized under specific conditions.

Reduction: The phosphate groups can be reduced to form different derivatives.

Substitution: The hydroxyl groups on the inositol ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various phosphorylated and substituted derivatives of the original compound, which can have different biological and chemical properties .

Applications De Recherche Scientifique

Cell Signaling

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is involved in signaling pathways that regulate various cellular functions. It acts as a precursor for inositol phosphates, which are crucial for intracellular signaling cascades. For example, it has been shown to participate in the phosphoinositide signaling pathway, which influences processes such as cell growth, differentiation, and apoptosis.

Membrane Dynamics

This compound plays a critical role in membrane structure and function. Its amphiphilic nature allows it to form lipid bilayers that are essential for cellular membranes. Studies have demonstrated that phosphatidylinositol derivatives can modulate membrane fluidity and permeability, impacting the function of membrane proteins and receptors.

Drug Delivery Systems

Due to its biocompatibility and ability to form liposomes, 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) has potential applications in drug delivery systems. Liposomes containing this phospholipid can encapsulate hydrophilic drugs, enhancing their bioavailability and targeted delivery to specific cells or tissues.

Cancer Research

Research has indicated that alterations in phosphatidylinositol metabolism are associated with cancer progression. Compounds like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) may serve as biomarkers for cancer diagnosis or as therapeutic targets. Investigations into its role in tumor cell signaling pathways are ongoing.

Neurobiology

In neurobiology, this compound is being studied for its role in synaptic transmission and plasticity. Phosphoinositides are known to influence neurotransmitter release and receptor activity at synapses, making them vital for understanding neurological disorders.

Case Study 1: Phosphoinositide Signaling Pathways

A study published in Cell examined the role of phosphoinositides in regulating cell migration through the activation of specific kinases. The researchers found that 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) was critical for activating the PI3K/Akt pathway, which promotes cell survival and migration under stress conditions.

Case Study 2: Liposomal Drug Delivery

In an investigation reported in Pharmaceutical Research, researchers developed liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) for delivering anticancer agents. The study demonstrated enhanced cellular uptake and cytotoxicity against cancer cells compared to conventional drug formulations.

Case Study 3: Neurotransmission Modulation

Research featured in Neuroscience Letters explored how phosphatidylinositol derivatives affect synaptic plasticity in hippocampal neurons. The findings suggested that this compound modulates synaptic strength through calcium signaling pathways, highlighting its potential implications for learning and memory.

Mécanisme D'action

The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) involves its incorporation into cellular membranes, where it participates in signaling pathways by interacting with specific proteins and enzymes. The compound can modulate the activity of these proteins, leading to changes in cellular functions such as growth, differentiation, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3-phosphate): Similar structure but with the phosphate group at the 3-position.

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-4-phosphate): Similar structure but with the phosphate group at the 4-position.

Uniqueness

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is unique due to its specific positioning of the phosphate group, which influences its interaction with cellular proteins and its role in signaling pathways. This specificity can lead to distinct biological effects compared to its analogs .

Activité Biologique

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) (DPI) is a phospholipid that plays a crucial role in cellular signaling and membrane dynamics. This compound is part of the broader class of phosphoinositides, which are vital for various biological processes including cell signaling, membrane trafficking, and cytoskeletal organization. This article delves into the biological activities associated with DPI, supported by diverse research findings and case studies.

Chemical Structure and Properties

DPI is characterized by its unique structure, which includes:

- Two palmitoyl chains (hexadecanoic acid) attached to a glycerol backbone.

- A phosphate group linked to a myo-inositol ring, specifically at the 5-position.

The molecular formula for DPI is , and it has significant hydrophobic properties due to the long fatty acid chains, contributing to its role in membrane structures.

1. Cell Signaling

DPI is involved in several signaling pathways:

- Phosphoinositide Signaling : DPI acts as a precursor for inositol phosphates, which are essential for intracellular signaling cascades. It participates in the activation of protein kinase C (PKC) and other downstream signaling molecules that regulate various cellular functions such as growth, differentiation, and apoptosis .

2. Membrane Dynamics

- Membrane Integrity : As a component of lipid bilayers, DPI contributes to membrane stability and fluidity. Its palmitoyl chains enhance the rigidity of membranes while allowing for dynamic interactions with proteins involved in signaling .

3. Role in Disease

- Cancer : Abnormalities in phosphoinositide metabolism have been linked to cancer progression. Studies indicate that altered levels of DPI and other phosphoinositides can influence tumor cell behavior, including proliferation and migration .

- Infection Response : Research has shown that DPI can modulate immune responses during infections. For instance, it has been implicated in the activation of macrophages during mycobacterial infections, potentially influencing the host's ability to control bacterial growth .

Case Study 1: DPI in Cancer Research

A study examined the effects of DPI on breast cancer cells, revealing that treatment with DPI led to reduced cell proliferation and increased apoptosis. The mechanism was associated with the modulation of PKC signaling pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: DPI and Mycobacterial Infections

In another study focusing on mycobacterial infections, researchers found that DPI enhanced the phagocytic activity of macrophages against Mycobacterium tuberculosis. This suggests that DPI may play a protective role during infections by enhancing immune cell functionality .

Data Tables

Propriétés

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36-,37-,38-,39-,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPQTEWIRPXBTC-LNNNXZRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349243 | |

| Record name | L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

291527-75-8 | |

| Record name | L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.